tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate
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Overview
Description
tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a combination of benzofuran, chromen, and acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Synthesis of the chromen ring: This involves the condensation of suitable aldehydes with phenols under acidic or basic conditions.
Coupling of the benzofuran and chromen units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the tert-butyl acetate group: This is typically done using tert-butyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The carbonyl groups in the chromen ring can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The acetate group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Amines, thiols, in the presence of a base like NaH or K2CO3
Major Products
Oxidation: Hydroxyl derivatives
Reduction: Alcohol derivatives
Substitution: Amide or thioester derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of benzofuran and chromen moieties suggests that it might exhibit antioxidant, anti-inflammatory, or anticancer activities. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a candidate for applications in advanced materials science.
Mechanism of Action
The mechanism of action of tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The benzofuran and chromen moieties may play a role in modulating oxidative stress and inflammation pathways, while the acetate group could influence its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propionate
- tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}butyrate
Uniqueness
tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is unique due to its specific combination of functional groups and structural motifs. The presence of both benzofuran and chromen rings, along with the acetate group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H26O7 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate |
InChI |
InChI=1S/C30H26O7/c1-30(2,3)37-28(32)17-34-24-15-21-22(25-13-19-11-8-12-23(33-4)29(19)36-25)16-27(31)35-26(21)14-20(24)18-9-6-5-7-10-18/h5-16H,17H2,1-4H3 |
InChI Key |
PEBZWHMTAIKIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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